Cyclopentyl(4-hydroxypiperidin-1-yl)methanone
Overview
Description
Synthesis Analysis
While specific synthesis methods for Cyclopentyl(4-hydroxypiperidin-1-yl)methanone were not found, similar compounds have been synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of Cyclopentyl(4-hydroxypiperidin-1-yl)methanone includes a cyclopentyl group, a piperidinyl group, and a methanone group .Physical And Chemical Properties Analysis
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone has a molecular formula of C12H21NO2 and a molecular weight of 211.3 .Scientific Research Applications
Potential in Epilepsy Treatment
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone, under investigation as Soticlestat (TAK-935), has shown promise as a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme involved in cholesterol homeostasis. Its inhibition may have therapeutic potential in treating epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome, with clinical studies highlighting its ability to significantly reduce 24HC levels in the brain and demonstrating dose-dependent efficacy following oral administration in mice (T. Koike et al., 2021).
Crystal Structure Insights
Research on the crystal structure of related compounds, such as the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, offers valuable insights into molecular interactions. The observed intermolecular hydrogen bonding suggests potential for further exploration in designing compounds with specific biological activities (B. Revathi et al., 2015).
Nonlinear Optical Properties
The synthesis and characterization of organic compounds like (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone have expanded into areas such as nonlinear optics (NLO). These studies reveal that such compounds can exhibit significant NLO activity, potentially opening new avenues for their application in optical and electronic devices (B. Revathi et al., 2018).
Antibacterial and Antifungal Potential
Further research demonstrates the synthesis of compounds through condensation reactions, revealing unexpected products with moderate antifungal activity. This suggests potential applications in developing new antibacterial and antifungal treatments, highlighting the versatility of cyclopentyl(4-hydroxypiperidin-1-yl)methanone derivatives in medicinal chemistry (R. Rusnac et al., 2020).
properties
IUPAC Name |
cyclopentyl-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h9-10,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMCCQDISUUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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